N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzoxazole ring attached to a phenyl group, which is further connected to a nitrophenoxy acetamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of Phenyl Group: The benzoxazole ring is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands.
Introduction of Nitrophenoxy Group: The phenyl-benzoxazole intermediate is reacted with 3-nitrophenol in the presence of a base, such as potassium carbonate, to form the nitrophenoxy derivative.
Acetamide Formation: Finally, the nitrophenoxy compound is acylated with acetic anhydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Oxidation of Acetamide Group: Introduction of carboxylic acid or ester functionalities.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can intercalate with DNA, potentially affecting gene expression and cellular processes. The nitrophenoxy group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide can be compared with other benzoxazole derivatives and nitrophenoxy compounds:
Benzoxazole Derivatives: Compounds like 2-(4-aminophenyl)benzoxazole share the benzoxazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Nitrophenoxy Compounds: Similar compounds such as 2-(3-nitrophenoxy)acetic acid have different functional groups, affecting their reactivity and applications.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-20(13-28-17-5-3-4-16(12-17)24(26)27)22-15-10-8-14(9-11-15)21-23-18-6-1-2-7-19(18)29-21/h1-12H,13H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXMTWUZFWXAGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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